N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative characterized by a 1,2,3,4-tetrahydroquinazoline core substituted at position 3 with an allyl (prop-2-en-1-yl) group, at position 7 with a carboxamide moiety, and at position N-1 with a 4-fluorobenzyl group. Its structural features—such as the electron-withdrawing fluorine atom, the allyl group’s reactivity, and the carboxamide’s hydrogen-bonding capacity—suggest possible applications in medicinal chemistry .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-prop-2-enyl-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-2-9-23-18(25)15-8-5-13(10-16(15)22-19(23)26)17(24)21-11-12-3-6-14(20)7-4-12/h2-8,10H,1,9,11H2,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAHNCUQSZTCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tetrahydroquinazoline Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 4-fluorobenzyl group (logP ~3.45 in analog C487-0276) balances hydrophobicity and electronic effects, whereas the methylbenzyl group in increases lipophilicity (predicted logP >3.5).
Pharmacological Profiles :
- C487-0276 (allyl, 2,4-difluorophenylcarbamoylmethyl) is included in anticancer and purinergic libraries, suggesting activity against P2X7 receptors or nucleotide-binding targets .
- The hydroxycarboxamide in may act as a zinc-binding group, analogous to histone deacetylase (HDAC) inhibitors.
Synthetic Routes :
- The target compound’s carboxamide is likely synthesized via coupling reactions using reagents like HBTU () or potassium tert-butoxide ().
- C487-0276 employs a multi-step sequence involving Boc protection/deprotection and S-alkylation ().
Physicochemical and ADME Properties
Table 2: Comparative ADME Properties
- Metabolic Stability : The allyl group may undergo CYP450-mediated oxidation, whereas the 4-fluorobenzyl group could reduce metabolic clearance via steric hindrance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
